molecular formula C16H23NO3S B12341584 tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate

tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate

Cat. No.: B12341584
M. Wt: 309.4 g/mol
InChI Key: UVFMZIIHDVJTFO-ZDUSSCGKSA-N
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Description

tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a methylthio group, and a phenyl group attached to a butan-2-yl backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-methylsulfanyl-3-oxo-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C16H23NO3S/c1-16(2,3)20-15(19)17-13(14(18)11-21-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1

InChI Key

UVFMZIIHDVJTFO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CSC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can undergo deprotection reactions to release the active amine, which can then interact with biological targets. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to the presence of the methylthio group and the phenyl group, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.

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